![molecular formula C7H11NO2 B3100167 Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 1363380-55-5](/img/structure/B3100167.png)

Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

Descripción general

Descripción

“Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate” is a chemical compound . It is a derivative of 3-azabicyclo[3.1.0]hexanes, which are common structural components in natural products and bioactive compounds .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexanes has been achieved through various methods. One approach involves the photochemical decomposition of CHF2-substituted pyrazolines . Another method uses a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The molecular structure of “Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate” is represented by the Inchi Code: 1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(7)3-8-4-7;/h5,8H,2-4H2,1H3;1H .Chemical Reactions Analysis

The chemical reactions involving 3-azabicyclo[3.1.0]hexanes are diverse. For instance, a base-promoted intramolecular addition of alkenes can be used to deliver conformationally restricted highly substituted aza[3.1.0]bicycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate” include a molecular weight of 177.63 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Antiviral Medications

“Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate” is a crucial component in several antiviral medications . For instance, it plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .

Drug Design

This compound is often present in molecules capable of acting on various biological targets and is actively used in drug design . It’s a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs .

Synthesis of Biologically Active Compounds

The 3-azabicyclo[3.1.0]hexane fragment is often present in various natural and synthetic biologically active compounds . For example, it’s found in the ergot alkaloid cycloclavine and antibiotic indolizomycin .

Antitumor Agents

Compounds of the duocarmycin group, including synthetic analogues like adozelesin , which exhibit high cytotoxicity, are promising antitumor agents . They also contain this 3-azabicyclo[3.1.0]hexane fragment .

Broad-Spectrum Antibiotics

Trovafloxacin: , a broad-spectrum fluoroquinolone antibiotic, also contains this 3-azabicyclo[3.1.0]hexane fragment .

Reuptake Inhibitors

1-Aryl-substituted 3-azabicyclo[3.1.0]hexane derivatives are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This group includes the analgesic bicifadine , centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD), and amitifadine (antidepressant) .

Antimalarial and Antimycobacterial Activities

Protease Inhibitors

Protease inhibitors based on structurally related pseudopeptides show antiviral properties . Examples are boceprevir (trade name Victrelis) and narlaprevir (trade name Arlansa), which are used in the anti-hepatitis C therapy, and nirmatrelvir (a component of Paxlovid approved by FDA in 2021 for the treatment of COVID-19 patients) .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-6(9)7-2-5(7)3-8-4-7/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODMVBNBYCYIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC1CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate | |

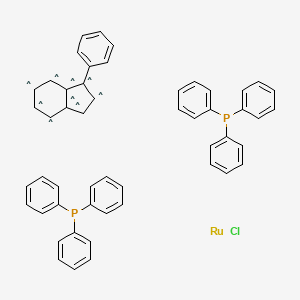

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B3100093.png)

![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one](/img/structure/B3100130.png)

![1-(3-Ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3100136.png)

![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B3100144.png)

![2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-](/img/structure/B3100150.png)

![4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B3100156.png)

![tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate](/img/structure/B3100171.png)

![2-Oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3100181.png)